molecular formula C9H6Br2O2 B13297444 (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid

(2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid

Cat. No.: B13297444
M. Wt: 305.95 g/mol
InChI Key: YHQAKQMFFUZLKL-OWOJBTEDSA-N
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Description

(2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid typically involves the bromination of a phenylpropanoic acid derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precision and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming dibromo-substituted benzoic acids.

    Reduction: Reduction reactions may lead to the formation of less brominated or debrominated derivatives.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Dibromo-substituted benzoic acids.

    Reduction: Less brominated derivatives or debrominated phenylpropanoic acids.

    Substitution: Phenylpropanoic acids with various substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid may be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or modulators.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The propenoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    (2E)-3-(3,5-Dichlorophenyl)prop-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.

    (2E)-3-(3,5-Difluorophenyl)prop-2-enoic acid: Fluorine atoms replace the bromine atoms.

    (2E)-3-(3,5-Diiodophenyl)prop-2-enoic acid: Iodine atoms are present instead of bromine.

Uniqueness: The presence of bromine atoms in (2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid imparts unique chemical and physical properties, such as higher molecular weight and different reactivity compared to its chlorinated, fluorinated, or iodinated analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

(E)-3-(3,5-dibromophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Br2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+

InChI Key

YHQAKQMFFUZLKL-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C=CC(=O)O

Origin of Product

United States

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